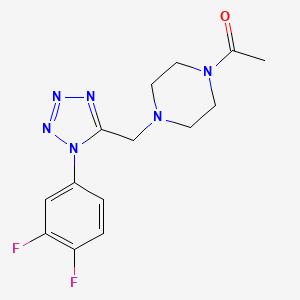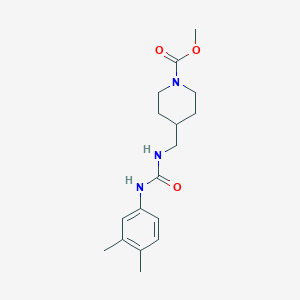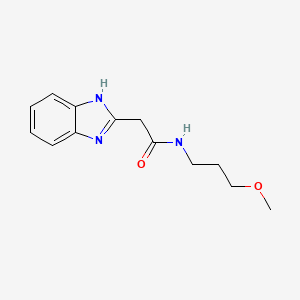
2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide, also known as 2-BMPEA, is an organic compound derived from the phenethylamine family. It is an analog of the stimulant amphetamine and has been used in research and development for a variety of applications. 2-BMPEA has been studied for its potential as an antidepressant, neuroprotective agent, and as a treatment for Alzheimer’s disease. It has also been used in laboratory experiments to study the effects of other compounds on the body.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Activity
Synthesis and Antibacterial Evaluation
N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, structurally related to the compound , have been synthesized and evaluated for antibacterial activities. These compounds displayed promising antimicrobial activities against various bacterial strains, highlighting their potential in combating bacterial infections (Rezki, 2016).
Green Synthesis of N-substituted Benzimidazoles
Related N-substituted benzimidazole derivatives have been synthesized and tested against Methicillin Resistant Staphylococcus aureus (MRSA), exhibiting significant antibacterial activity. This indicates their potential as effective MRSA inhibitors (Chaudhari et al., 2020).
Anticancer and Antiproliferative Effects
- Novel Benzophenone-Thiazole Derivatives: A series of compounds structurally similar to 2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide, with variations in the benzothiazole moiety, have shown potent antiproliferative effects and potential as VEGF-A inhibitors. This suggests their application in cancer research (Prashanth et al., 2014).
Neuropharmacological Applications
- Potential Antipsychotic Agents: A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, with a similar molecular framework, have been synthesized and evaluated for antipsychotic-like properties. These compounds showed activity in behavioral animal tests without interacting with dopamine receptors, suggesting their potential in neuropharmacology (Wise et al., 1987).
Pharmaceutical Research
- Antioxidant and Anti-inflammatory Properties: Related compounds, such as N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, indicating their potential use in the development of new pharmaceuticals (Koppireddi et al., 2013).
Chemical Synthesis and Molecular Studies
- Synthesis and Characterization: The synthesis and characterization of similar compounds are pivotal in chemical research, providing insights into molecular interactions and structural properties. For instance, benzodiazepines bearing benzimidazole/benzothiazole and indole moieties have been synthesized and characterized, showcasing their potential as antimicrobial and antioxidant agents (Naraboli & Biradar, 2017).
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-18-8-4-7-14-13(17)9-12-15-10-5-2-3-6-11(10)16-12/h2-3,5-6H,4,7-9H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKXEINZTMFYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2748443.png)
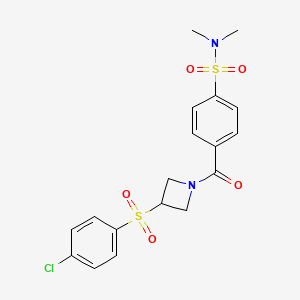
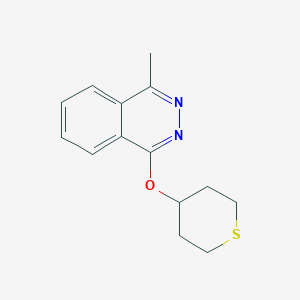
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2748446.png)

![3-Fluoro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyridine-4-carboxamide](/img/structure/B2748449.png)
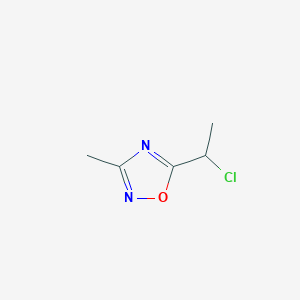
![Phenyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2748454.png)


